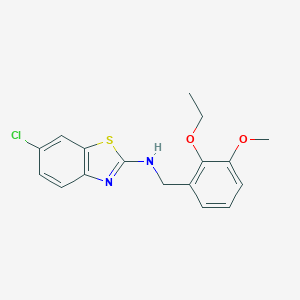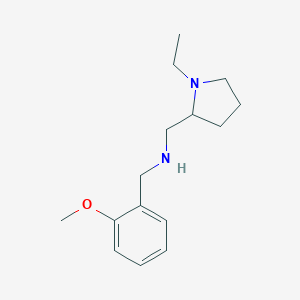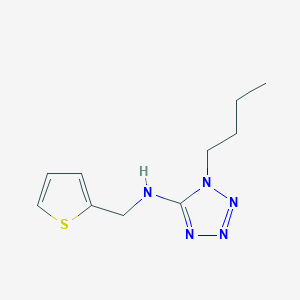![molecular formula C11H15Cl2N B471312 Butyl[(2,3-dichlorophenyl)methyl]amine CAS No. 774556-27-3](/img/structure/B471312.png)
Butyl[(2,3-dichlorophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[(2,3-dichlorophenyl)methyl]amine is a chemical compound with the molecular formula C11H15Cl2N . It has a molecular weight of 232.15 .
Molecular Structure Analysis
The molecular structure of Butyl[(2,3-dichlorophenyl)methyl]amine consists of a butyl group (four carbon atoms) attached to an amine group that is also attached to a benzene ring. The benzene ring has two chlorine atoms attached at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
Butyl[(2,3-dichlorophenyl)methyl]amine has a molecular weight of 232.15 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Volatilization in Agricultural Applications
- The volatilization rates of various esters and salts, including compounds structurally similar to Butyl[(2,3-dichlorophenyl)methyl]amine, were examined, revealing significant implications for agricultural applications, particularly in controlling vapor drift in herbicide usage (Hee & Sutherland, 1974).
Synthesis Methods
- Research on the synthesis of unsymmetrical ureas via carbonylation and oxidation under mild conditions included compounds like N-butyl-N-methyl-N'-(3,4-dichlorophenyl)urea, demonstrating advanced methodologies relevant to Butyl[(2,3-dichlorophenyl)methyl]amine synthesis (Mizuno, Nakai & Mihara, 2009).
Chromatographic Separation
- The liquid chromatography method developed for the chiral resolution of isomers of a compound structurally related to Butyl[(2,3-dichlorophenyl)methyl]amine suggests potential analytical techniques for studying similar compounds (Vaccher, Berthelot, Flouquet & Debaert, 1991).
Plasma Concentration Analysis
- Research on determining the concentration of a structurally related compound in rat plasma using HPLC showcases methodologies that could be applicable for studying Butyl[(2,3-dichlorophenyl)methyl]amine in biological systems (Bu, 2004).
Ionic Liquid Applications in Chromatography
- The use of ionic liquids for improving the separation and quantization of aromatic amines, including compounds related to Butyl[(2,3-dichlorophenyl)methyl]amine, in HPLC highlights advancements in chromatographic techniques (Lizier & Zanoni, 2012).
Antihypertensive Activity
- Research on the antihypertensive activity of derivatives structurally similar to Butyl[(2,3-dichlorophenyl)methyl]amine in rats suggests potential medicinal applications for related compounds (Bennett et al., 1981).
Metabolic Pathways in Pharmaceuticals
- Studies on the N-demethylation of butynamine, a compound related to Butyl[(2,3-dichlorophenyl)methyl]amine, provide insights into metabolic pathways and potential pharmaceutical applications (McMahon & Easton, 1962).
Silicon-Assisted Cyclocondensation
- Research on the cyclizations of acyclic N-acyliminium ions, related to the chemical structure of Butyl[(2,3-dichlorophenyl)methyl]amine, contributes to the understanding of synthetic pathways and molecular transformations (Mooiweer, Hiemstra, Fortgens & Speckamp, 1987).
Amination Reactions in Organic Chemistry
- Studies on the amination of organolithium reagents, relevant to the synthesis and reactions of Butyl[(2,3-dichlorophenyl)methyl]amine, provide insights into organic synthesis techniques (Beak, Basha, Kokko & Loo, 1986).
Synthesis of Protein Tyrosine Kinase Inhibitors
- The synthesis of compounds structurally related to Butyl[(2,3-dichlorophenyl)methyl]amine as selective inhibitors of protein tyrosine kinases showcases potential applications in medicinal chemistry (Thompson et al., 2000).
Propiedades
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDTYTOWDSIEQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2,3-dichlorophenyl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)






![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)

![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)